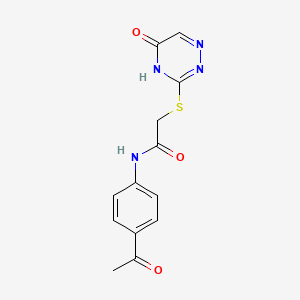

N-(4-acetylphenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-acetylphenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide, commonly known as ATAA, is a novel compound that has gained significant attention in scientific research. This compound has shown promising results in various applications, including medicinal chemistry, drug discovery, and biological research.

Aplicaciones Científicas De Investigación

Synthesis and Biological Potentials

Cholinesterase Inhibition and Molecular Docking Studies : New synthetic derivatives of 1,2,4-triazole, similar in structure to N-(4-acetylphenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide, have been evaluated for their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds displayed moderate to good inhibitory activities, with specific compounds showing potent inhibitory potential. Molecular docking studies were carried out to rationalize the binding interactions, demonstrating that these compounds bind in the active site of the enzymes with favorable interactions (Riaz et al., 2020).

Antitumor Activity and Molecular Docking Study : Another study focused on the synthesis of novel 3-benzyl-4(3H)quinazolinone analogues, which share a structural motif with N-(4-acetylphenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide. These analogues demonstrated significant broad-spectrum antitumor activity, with some compounds being more potent than the positive control 5-FU. Molecular docking into ATP binding sites of EGFR-TK and B-RAF kinase suggested a mode of action through the inhibition of these kinases (Al-Suwaidan et al., 2016).

Potential as Pesticides : N-derivatives of a related compound, 4-chloro-3,5-dimethylphenoxyacetamide, were characterized by X-ray powder diffraction, showcasing their potential as pesticides. This study highlights the relevance of such derivatives in developing new pesticide formulations (Olszewska et al., 2011).

Nano-Photoinitiator for Hybrid Networks : A study on thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators, incorporating a similar structural feature to N-(4-acetylphenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide, revealed their application in the preparation of PMMA hybrid networks in air atmosphere. This indicates a potential for use in advanced material sciences and polymer chemistry (Batibay et al., 2020).

Propiedades

IUPAC Name |

N-(4-acetylphenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O3S/c1-8(18)9-2-4-10(5-3-9)15-12(20)7-21-13-16-11(19)6-14-17-13/h2-6H,7H2,1H3,(H,15,20)(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQMKYHONNUHDFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=CC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-ol](/img/structure/B2743151.png)

![2-Hydroxy-5-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid](/img/structure/B2743153.png)

![4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid](/img/structure/B2743156.png)

![3-[(2,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(3-methoxyphenyl)-2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2743161.png)

![Dimethyl[4-(2-nitro-1-phenylthioethyl)phenyl]amine](/img/structure/B2743165.png)

![Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride](/img/structure/B2743171.png)